
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate
Overview
Description
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a furan ring and a benzofuran core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate typically involves a multi-step process. One common method includes the condensation of furan-2-carbaldehyde with a benzofuran derivative under basic conditions to form the furan-2-ylmethylene intermediate. This intermediate is then subjected to esterification with pivalic acid in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzofuran core can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the benzofuran core.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives. For instance, derivatives with similar furan and benzofuran moieties have been shown to exhibit significant antifungal and antibacterial activities. The presence of specific substituents can enhance these properties, making them candidates for further development as antimicrobial agents .
Antiviral Potential
The compound's structure suggests potential as an antiviral agent. Research into related furan derivatives has identified them as inhibitors of viral proteases, including those associated with SARS-CoV-2. This opens avenues for the development of new antiviral therapeutics based on the structural framework of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives .
Anti-inflammatory Properties
Compounds derived from benzofuran structures have been reported to possess anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions such as arthritis and other inflammatory diseases .
Synthesis of Novel Derivatives
The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, leading to the creation of novel derivatives with potentially enhanced biological activities. For example, ultrasound-assisted synthesis methods have been employed to generate new arylpropene derivatives from related benzofuran compounds .
Green Chemistry Applications
Recent advancements in synthetic methodologies emphasize the importance of sustainability. The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives using environmentally friendly techniques aligns with green chemistry principles. These methods often involve fewer reagents and milder conditions, thereby reducing waste and energy consumption .
Development of Functional Materials
The unique properties of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives make them suitable for applications in materials science. Their ability to form stable films and coatings can be exploited in various industrial applications, including electronics and photonics .
Photovoltaic Applications
Research has indicated that compounds with furan and benzofuran structures can be integrated into organic photovoltaic devices. Their electronic properties may enhance light absorption and charge transport, contributing to improved efficiency in solar energy conversion technologies .
Case Studies
Mechanism of Action
The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and disrupt cellular processes, leading to its observed biological activities. For example, its anti-tumor activity may be attributed to the inhibition of cell proliferation pathways, while its antibacterial activity could result from the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
Furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
Pivalic Acid: Used in the esterification step of the synthesis.
Uniqueness
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate stands out due to its combined structural features of both furan and benzofuran rings. This unique combination enhances its reactivity and broadens its range of applications in scientific research and industry .
Biological Activity
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound features a furan ring, a benzofuran moiety, and an ester functional group, which may contribute to its reactivity and biological activity. This article aims to explore the biological activity of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16O4, with a molecular weight of approximately 288.29 g/mol. The structural complexity arises from the combination of aromatic systems and functional groups that may influence its pharmacological properties.
Structural Features
Feature | Description |
---|---|
Furan Ring | Contributes to electron delocalization and reactivity |
Benzofuran Moiety | Enhances biological interaction potential |
Ester Functional Group | May affect solubility and bioavailability |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that benzofuran derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar furan and benzofuran structures have demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by structural analogs that have shown efficacy in reducing inflammation markers in vitro. For example, certain benzofuran derivatives have been linked to the inhibition of pro-inflammatory cytokines.
Case Studies
- Antioxidant Activity Study : A study conducted on related benzofuran compounds demonstrated a significant reduction in malondialdehyde levels in cellular models exposed to oxidative stress, indicating effective antioxidant properties.
- Antimicrobial Evaluation : In vitro tests revealed that derivatives of (Z)-2-(furan-2-ylmethylene)-3-oxo exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects of similar compounds showed a decrease in TNF-alpha production in macrophage cell lines, highlighting the potential therapeutic applications of this class of compounds in inflammatory diseases.
Properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-18(2,3)17(20)22-12-6-7-13-14(10-12)23-15(16(13)19)9-11-5-4-8-21-11/h4-10H,1-3H3/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJKTHBUESRUTA-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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